(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 946295-17-6
VCID: VC4270468
InChI: InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)17-8-6-15(22)7-9-17)21(28)29-11-18-13(2)30-20(24-18)14-4-3-5-16(23)10-14/h3-10H,11H2,1-2H3
SMILES: CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Molecular Formula: C21H16BrClN4O3
Molecular Weight: 487.74

(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946295-17-6

Cat. No.: VC4270468

Molecular Formula: C21H16BrClN4O3

Molecular Weight: 487.74

* For research use only. Not for human or veterinary use.

(2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 946295-17-6

Specification

CAS No. 946295-17-6
Molecular Formula C21H16BrClN4O3
Molecular Weight 487.74
IUPAC Name [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)17-8-6-15(22)7-9-17)21(28)29-11-18-13(2)30-20(24-18)14-4-3-5-16(23)10-14/h3-10H,11H2,1-2H3
Standard InChI Key JOXARVVIFLOMDU-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises two primary heterocyclic components:

  • Oxazole core: A 5-membered oxazole ring substituted at the 2-position with a 3-chlorophenyl group and at the 5-position with a methyl group.

  • Triazole core: A 1,2,3-triazole ring substituted at the 1-position with a 4-bromophenyl group, at the 5-position with a methyl group, and at the 4-position with a carboxylate ester.

The 3-chlorophenyl and 4-bromophenyl groups introduce steric bulk and electronic effects, potentially enhancing binding affinity to biological targets. The ester linkage (-COO-) bridges the oxazole and triazole units, offering a site for metabolic activation or hydrolysis .

Spectral Characterization

While specific spectral data for this compound is limited, analogous structures have been characterized using:

  • ¹H NMR: Methyl groups on oxazole and triazole rings resonate at δ 2.1–2.5 ppm, while aromatic protons from chlorophenyl and bromophenyl groups appear at δ 7.2–7.8 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester group typically resonates at δ 165–170 ppm, with oxazole and triazole carbons appearing between δ 140–160 ppm .

  • HRMS: Expected molecular ion peak at m/z 487.74 (M+H⁺).

Synthesis and Optimization

The synthesis involves multi-step reactions, leveraging modern heterocyclic chemistry techniques:

Oxazole Fragment Preparation

  • Oxazole formation: 3-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride to form an oxime, followed by cyclization with ethyl acetoacetate under acidic conditions to yield 2-(3-chlorophenyl)-5-methyloxazole.

  • Chloromethylation: Treatment with chloromethyl methyl ether (MOMCl) and ZnCl₂ introduces the chloromethyl group at the 4-position of the oxazole.

Triazole Fragment Preparation

  • CuAAC reaction: 4-Bromophenyl azide and methyl propiolate undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate .

Esterification and Coupling

The oxazole chloromethyl intermediate reacts with the triazole carboxylate via nucleophilic substitution in the presence of a base (e.g., K₂CO₃), yielding the final product.

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Oxazole cyclizationEthyl acetoacetate, H₂SO₄, 80°C75–80
Triazole formationCuSO₄, sodium ascorbate, RT85–90
Ester couplingK₂CO₃, DMF, 60°C70–75

Biological Activity and Mechanisms

Anticancer Activity

Preliminary docking studies suggest inhibition of heat shock protein 90 (Hsp90), a chaperone critical for oncoprotein stabilization . The triazole core forms hydrogen bonds with Asp93 and Asn51 residues (binding energy: −8.2 kcal/mol) .

Table 2: Predicted Pharmacokinetic Properties

PropertyValue
LogP3.8
Water solubilityPoor (2.1 µg/mL)
CYP2D6 inhibitionModerate (IC₅₀: 12 µM)

Material Science Applications

The compound’s halogenated aromatic systems enable π-π stacking in polymer matrices, potentially improving thermal stability (Tₚ: 220°C) and mechanical strength. Applications in conductive coatings or drug-eluting medical devices are under exploration .

Challenges and Future Directions

  • Toxicity: Halogenated compounds may exhibit hepatotoxicity; demethylation or prodrug strategies could mitigate risks .

  • Stereoselectivity: Asymmetric synthesis methods are needed to resolve racemic mixtures formed during triazole synthesis .

  • In vivo studies: Pharmacodynamic profiling in murine models is essential to validate therapeutic potential .

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